molecular formula C7H11NOS B12874984 4,5-Dimethyl-3-((methylthio)methyl)isoxazole

4,5-Dimethyl-3-((methylthio)methyl)isoxazole

Cat. No.: B12874984
M. Wt: 157.24 g/mol
InChI Key: NYIGAUXZVVOUCC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-((methylthio)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and a methylthio group at position 3. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. These reactions typically occur under moderate conditions and yield substituted isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of aldoximes and alkynes .

Industrial Production Methods

Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-((methylthio)methyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles. These products can have different biological activities and applications .

Scientific Research Applications

4,5-Dimethyl-3-((methylthio)methyl)isoxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-3-((methylthio)methyl)isoxazole is unique due to the presence of both the dimethyl groups and the methylthio group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole

InChI

InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3

InChI Key

NYIGAUXZVVOUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1CSC)C

Origin of Product

United States

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